Aqueous Solubility Gain with PEG16
S-acetyl-PEG16-alcohol, with its 16-unit PEG chain, exhibits increased water solubility relative to shorter PEG homologs (e.g., PEG4, PEG8, PEG12). This is a class-level property: as PEG chain length increases, the number of hydrophilic ether oxygen atoms increases, enhancing solvation and reducing aggregation [1]. Vendor data explicitly state that 'longer PEG chains enhance the water solubility properties of compound compared to shorter PEG chains' [2]. While direct comparative solubility data (e.g., mg/mL in water) for S-acetyl-PEG16-alcohol versus S-acetyl-PEG8-alcohol are not publicly available, the underlying principle is well-established in PEG chemistry and is critical for maintaining PROTAC solubility in aqueous biological assays.
| Evidence Dimension | Aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Increased water solubility due to 16-unit PEG chain |
| Comparator Or Baseline | S-acetyl-PEG8-alcohol (shorter 8-unit PEG chain) or S-acetyl-PEG12-alcohol |
| Quantified Difference | Not quantified in available sources; class-level inference based on established PEG solubility trends |
| Conditions | Aqueous media (vendor statement) [2] |
Why This Matters
Improved solubility reduces the need for organic co-solvents in biological assays and helps prevent PROTAC aggregation, which can otherwise lead to false-negative results or poor bioavailability.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
- [2] Amerigo Scientific. S-acetyl-PEG16-alcohol. Product page. View Source
